8-(2-chlorophenoxy)-1,3-dimethyl-7-[3-(trifluoromethyl)benzyl]-3,7-dihydro-1H-purine-2,6-dione -

8-(2-chlorophenoxy)-1,3-dimethyl-7-[3-(trifluoromethyl)benzyl]-3,7-dihydro-1H-purine-2,6-dione

Catalog Number: EVT-3662660
CAS Number:
Molecular Formula: C21H16ClF3N4O3
Molecular Weight: 464.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Example: In the synthesis of 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives [], the intermediate 7-(chloroacetyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is first prepared by reacting theophylline with chloroacetyl chloride. This intermediate is then treated with piperazine followed by hydrazine hydrate to yield the key intermediate 1,3-dimethyl-7-(2-(piperazin-1-yl)acetyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione. Further modifications at the piperazine moiety lead to the target compounds.
Molecular Structure Analysis
  • Example: In 8-amino-7-(2-hydroxy-3-morpholinopropyl)theophylline [], the purine ring system is planar, while the morpholine ring adopts a chair conformation. The conformation of the 7-amino-hydroxyalkyl substituent is influenced by an intramolecular hydrogen bond.

Cardiovascular Activity:

Several theophylline derivatives have shown promising cardiovascular activities, including antiarrhythmic and hypotensive effects [].

  • Example: Compound 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride and its 8-(2-morpholin-4-yl-ethylamino) substituted derivative displayed strong prophylactic antiarrhythmic activity in experimentally induced arrhythmia [].

Anti-asthmatic Activity:

Theophylline derivatives, particularly those acting as phosphodiesterase inhibitors, are investigated for their potential as anti-asthmatic agents [].

  • Example: A series of 1,3-dimethyl-7-(2-(piperazin-1-yl)acetyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives were synthesized and screened for pulmonary vasodilator activity, a key mechanism for asthma treatment [].

Zika Virus MTase Inhibition:

Recent research has explored the potential of certain theophylline derivatives as inhibitors of Zika virus methyltransferase (MTase) [].

  • Example: 8-(2-Hydroxy-ethylamino)-1,3-dimethyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione emerged as a potential lead inhibitor of ZIKV MTase based on structure-based virtual screening, docking studies, and molecular dynamics simulations [].

7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride (2)

  • Compound Description: This compound, along with its 8-alkylamino substituted derivatives, was synthesized and tested for electrocardiographic, antiarrhythmic, and hypotensive activity. It also underwent evaluation for alpha(1)- and alpha(2)-adrenoreceptor affinities []. Results indicated strong prophylactic antiarrhythmic activity but weak affinity for both alpha-adrenoreceptors.
  • Relevance: This compound shares the core 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione structure with 8-(2-chlorophenoxy)-1,3-dimethyl-7-[3-(trifluoromethyl)benzyl]-3,7-dihydro-1H-purine-2,6-dione. The main difference lies in the substituents at the 7th position. Compound 2 features a 2-hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl group, while the target compound has a [3-(trifluoromethyl)benzyl] group at the 7th position. This difference in substitution patterns likely contributes to the variation in their biological activities.
  • Relevance: These compounds share the core 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione structure with 8-(2-chlorophenoxy)-1,3-dimethyl-7-[3-(trifluoromethyl)benzyl]-3,7-dihydro-1H-purine-2,6-dione. While they share the 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl} substituent at the 7th position with compound 2, they differ from the target compound in their 8th position substitutions. This series highlights the impact of varying 8-alkylamino groups on biological activity while maintaining a constant substituent at the 7th position.

7-[3-Dibenzylamino)-2-hydroxypropyl]-8-(furfurylamino)theophylline

  • Compound Description: This compound's crystal structure reveals a planar theophylline moiety. The conformation of its 7-aminohydroxyalkyl substituent is potentially influenced by an intramolecular O-H...N hydrogen bond, and its overall structure is stabilized by an N-H...O intermolecular bond [].
  • Relevance: This compound exhibits the same core 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (theophylline) structure as 8-(2-chlorophenoxy)-1,3-dimethyl-7-[3-(trifluoromethyl)benzyl]-3,7-dihydro-1H-purine-2,6-dione. While they both carry distinct substituents at both the 7th and 8th positions, their shared theophylline core highlights their structural relationship.

8-(2-Hydroxy-ethylamino)-1,3-dimethyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione (F0886-0080)

  • Compound Description: This compound emerged as a potential Zika virus methyltransferase (MTase) inhibitor through structure-based virtual screening of bioactive compounds [].
  • Relevance: F0886-0080 exhibits significant structural similarity to 8-(2-chlorophenoxy)-1,3-dimethyl-7-[3-(trifluoromethyl)benzyl]-3,7-dihydro-1H-purine-2,6-dione. Both compounds share the core 1,3-dimethyl-3,7-dihydro-purine-2,6-dione structure and possess substitutions at both the 7th and 8th positions. F0886-0080 features a (3-methyl-benzyl) group at the 7th position and a (2-hydroxy-ethylamino) group at the 8th. In contrast, the target compound has a [3-(trifluoromethyl)benzyl] group at the 7th position and a (2-chlorophenoxy) group at the 8th position. These closely related structures suggest potential for similar biological activities and emphasize the importance of substituent modifications in drug discovery.

1,3-dimethyl-7-(2-(piperazin-1-yl)acetyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione (B)

  • Compound Description: This compound represents a key intermediate in synthesizing a series of 1,3-dimethyl-7-(2-(piperazin-1-yl)acetyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives aimed at developing antiasthmatic agents [].
  • Relevance: This compound, although an intermediate, shares the core 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione structure with 8-(2-chlorophenoxy)-1,3-dimethyl-7-[3-(trifluoromethyl)benzyl]-3,7-dihydro-1H-purine-2,6-dione. It highlights the structural diversity achievable through modifications at the 7th position, even within a focused series targeting a specific biological activity like antiasthmatic properties.

R[+]-8-([1-[3,4-dimethoxyphenyl]-2-hydroxyethyl]amino) -3,7-dihydro-7-[2-methoxyethyl]-1,3-dimethyl-1H-purine-2,6-dione (MKS-492)

  • Compound Description: MKS-492 is identified as a type III isozyme inhibitor of cyclic nucleotide phosphodiesterase and has been investigated for its effects on antigen-induced bronchoconstriction and allergic reactions []. Studies demonstrate its potent inhibition of allergic bronchoconstriction and inflammatory reactions compared to aminophylline.
  • Relevance: Similar to 8-(2-chlorophenoxy)-1,3-dimethyl-7-[3-(trifluoromethyl)benzyl]-3,7-dihydro-1H-purine-2,6-dione, MKS-492 belongs to the class of substituted theophylline derivatives. It highlights the structural diversity within this class and their potential for various pharmacological activities, including anti-inflammatory and bronchodilatory effects.
  • Compound Description: The crystal structure of this compound has been analyzed and compared to that of 8-amino-7-(2-hydroxy-3-morpholinopropyl)theophylline (I) []. The molecule adopts a typical geometry with a specific conformation for the aminoalkyl side chain, likely influenced by an intramolecular hydrogen bond.
  • Relevance: Both compound III and 8-(2-chlorophenoxy)-1,3-dimethyl-7-[3-(trifluoromethyl)benzyl]-3,7-dihydro-1H-purine-2,6-dione belong to the family of theophylline derivatives. Compound III features modifications at both the 7th and 8th positions of the theophylline core, similar to the target compound. This highlights the structural diversity within this class of compounds and their potential for different biological activities.

8-Amino-7-(2-hydroxy-3-morpholinopropyl)theophylline (I)

  • Compound Description: This compound serves as a structural comparison point for 8-Amino-7-(4-morpholinobutyl)theophylline (III) []. Its crystal structure reveals a planar purine fused-ring skeleton, while the morpholine ring adopts a chair conformation. The structure is stabilized by intermolecular hydrogen bonds, and the conformation of the 7-amino-hydroxyalkyl substituent is likely determined by an intramolecular hydrogen bond.
  • Relevance: Like 8-(2-chlorophenoxy)-1,3-dimethyl-7-[3-(trifluoromethyl)benzyl]-3,7-dihydro-1H-purine-2,6-dione, compound I belongs to the class of substituted theophylline derivatives. Despite differences in their specific substituents at the 7th and 8th positions, their shared core structure underscores the structural diversity within this class.

Properties

Product Name

8-(2-chlorophenoxy)-1,3-dimethyl-7-[3-(trifluoromethyl)benzyl]-3,7-dihydro-1H-purine-2,6-dione

IUPAC Name

8-(2-chlorophenoxy)-1,3-dimethyl-7-[[3-(trifluoromethyl)phenyl]methyl]purine-2,6-dione

Molecular Formula

C21H16ClF3N4O3

Molecular Weight

464.8 g/mol

InChI

InChI=1S/C21H16ClF3N4O3/c1-27-17-16(18(30)28(2)20(27)31)29(11-12-6-5-7-13(10-12)21(23,24)25)19(26-17)32-15-9-4-3-8-14(15)22/h3-10H,11H2,1-2H3

InChI Key

UJFDKNMRLLFERK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC3=CC=CC=C3Cl)CC4=CC(=CC=C4)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.